N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-nitrophenoxy)acetamide
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Overview
Description
N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-nitrophenoxy)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an oxadiazole ring, a nitrophenoxy group, and a methoxy-methylphenyl group, making it an interesting subject for research in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-nitrophenoxy)acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the following steps:
Preparation of 4-methoxy-3-methylbenzaldehyde: This can be synthesized from commercially available starting materials through a series of reactions, including methylation and formylation.
Formation of the oxadiazole ring: The oxadiazole ring can be formed by reacting the aldehyde with appropriate reagents under controlled conditions.
Coupling with 4-nitrophenoxyacetic acid: The final step involves coupling the oxadiazole intermediate with 4-nitrophenoxyacetic acid under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-nitrophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy and methyl groups can be oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-nitrophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)-N-methylacetamide: A simpler analog with similar structural features but lacking the oxadiazole and nitrophenoxy groups.
N-(4-methoxyphenyl)-2-methoxyacetamide: Another analog with a methoxy group on the acetamide moiety.
Uniqueness
N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-nitrophenoxy)acetamide is unique due to the presence of the oxadiazole ring and the nitrophenoxy group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H16N4O6 |
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Molecular Weight |
384.3 g/mol |
IUPAC Name |
N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-nitrophenoxy)acetamide |
InChI |
InChI=1S/C18H16N4O6/c1-11-9-12(3-8-15(11)26-2)17-18(21-28-20-17)19-16(23)10-27-14-6-4-13(5-7-14)22(24)25/h3-9H,10H2,1-2H3,(H,19,21,23) |
InChI Key |
RMRCHBZRGXAWLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NON=C2NC(=O)COC3=CC=C(C=C3)[N+](=O)[O-])OC |
Origin of Product |
United States |
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